molecular formula C18H17ClN2O2 B2364468 N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide CAS No. 1798659-65-0

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide

Cat. No.: B2364468
CAS No.: 1798659-65-0
M. Wt: 328.8
InChI Key: PTRPOTDXBWYGDW-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C18H17ClN2O2 and its molecular weight is 328.8. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Chemical Properties

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide is a compound whose research focuses on its synthesis and chemical properties. For instance, a study reported a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This process is noted for its mild and efficient production of diverse products, and the study also explored the mechanism of C-H activation and electrophilic addition (Zheng, Zhang, & Cui, 2014).

2. Therapeutic Potential

Research in medicinal chemistry has highlighted the therapeutic potential of indole analogs, including derivatives of this compound. These compounds show promise in anti-oxidant, anti-HIV, and anti-cancer activities. Their structures and interactions have been explored through spectroscopic techniques and X-ray crystallographic analysis (Al-Ostoot et al., 2019); (Al-Ostoot et al., 2020).

3. Pharmacological Applications

The compound has been a subject of pharmacological evaluations. For instance, studies have explored its potential as a lipid-lowering agent in animal models. These studies aim to understand how modifications in the compound's structure could influence its therapeutic efficacy (Shahwan et al., 2010); (Al-qirim et al., 2009).

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-23-17(13-7-3-4-8-14(13)19)11-20-18(22)16-10-12-6-2-5-9-15(12)21-16/h2-10,17,21H,11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRPOTDXBWYGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=CC=CC=C2N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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